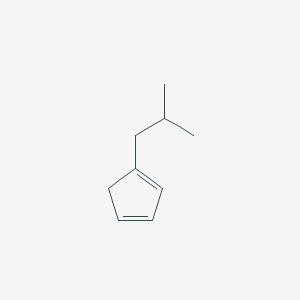
1,3-Cyclopentadiene, 1-(2-methylpropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 1-(2-methylpropyl) is an organic compound with the molecular formula C9H14. It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is part of a broader class of cyclopentadienes, which are known for their applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-(2-methylpropyl) typically involves the alkylation of cyclopentadiene. One common method is the reaction of cyclopentadiene with an alkyl halide, such as 2-methylpropyl bromide, in the presence of a strong base like sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadiene anion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of substituted cyclopentadienes often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process. Catalysts like solid acid resins or super acidic catalysts may also be employed to improve reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 1-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the 2-methylpropyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted cyclopentadienes
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 1-(2-methylpropyl) has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 1-(2-methylpropyl) in chemical reactions involves the interaction of its cyclopentadienyl ring with various reagents. The compound’s reactivity is influenced by the electron-donating effects of the 2-methylpropyl group, which can stabilize reaction intermediates and transition states. In catalytic processes, the cyclopentadienyl ring can coordinate with metal centers, facilitating various transformations through the formation of metallocene complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Disubstituted Cyclopentadienes: These compounds have two substituents on the cyclopentadiene ring and exhibit similar reactivity patterns.
1,3,5-Trimethylcyclopentadiene: This compound has three methyl groups on the cyclopentadiene ring and is used in similar applications.
Cyclopentadiene: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness
1,3-Cyclopentadiene, 1-(2-methylpropyl) is unique due to the presence of the 2-methylpropyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized metallocenes and other organometallic compounds, enhancing its utility in both research and industrial applications .
Propriétés
Numéro CAS |
188834-58-4 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1-(2-methylpropyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)7-9-5-3-4-6-9/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
GHJATKVLNMETBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
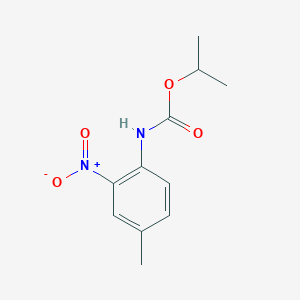
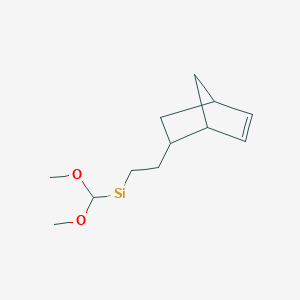
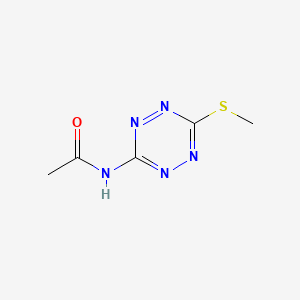
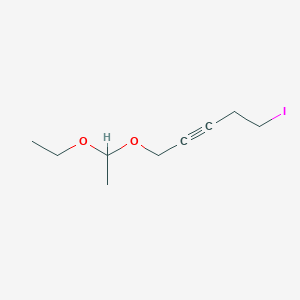
![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
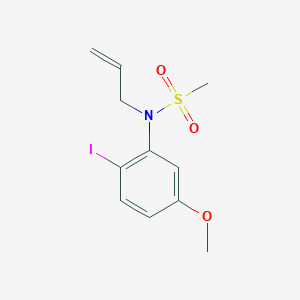
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)
